(S)-2-Amino-N-butylbutanamide
Description
(S)-2-Amino-N-butylbutanamide is a chiral amide characterized by an (S)-configured amino group attached to a butyl chain. Its molecular formula is C₈H₁₈N₂O, with a molecular weight of 158.24 g/mol (calculated). The compound is often utilized as a synthetic intermediate in pharmaceutical research, particularly in the preparation of more complex amides and peptidomimetics . The hydrochloride salt form (S)-2-Amino-N-butylbutanamide hydrochloride is commercially available, though the free base is listed as discontinued in some catalogs .
Properties
Molecular Formula |
C8H18N2O |
|---|---|
Molecular Weight |
158.24 g/mol |
IUPAC Name |
(2S)-2-amino-N-butylbutanamide |
InChI |
InChI=1S/C8H18N2O/c1-3-5-6-10-8(11)7(9)4-2/h7H,3-6,9H2,1-2H3,(H,10,11)/t7-/m0/s1 |
InChI Key |
XOQMVFUADMEGRE-ZETCQYMHSA-N |
Isomeric SMILES |
CCCCNC(=O)[C@H](CC)N |
Canonical SMILES |
CCCCNC(=O)C(CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-N-butylbutanamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butylamine and butyric acid derivatives.
Chiral Resolution: To obtain the (S)-enantiomer, chiral resolution techniques are employed. This can involve the use of chiral catalysts or chiral auxiliaries to ensure the desired stereochemistry.
Amidation Reaction: The key step in the synthesis is the amidation reaction, where the amine group of butylamine reacts with the carboxylic acid derivative to form the amide bond. This reaction is typically carried out under controlled conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods: In an industrial setting, the production of (S)-2-Amino-N-butylbutanamide may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. Additionally, advanced purification techniques, such as crystallization and chromatography, are employed to isolate the desired enantiomer.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Amino-N-butylbutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce primary amines.
Scientific Research Applications
(S)-2-Amino-N-butylbutanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of chiral drugs.
Biology: The compound’s interaction with biological systems makes it useful in studying enzyme-substrate interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-butylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity. This can result in various biological effects, depending on the target and pathway involved. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of (S)-2-Amino-N-butylbutanamide can be contrasted with related amides, as outlined below:
Stereochemical Variants
- (2R)-2-Amino-N-butylbutanamide hydrochloride: Key Difference: The (R)-enantiomer exhibits opposite stereochemistry at the chiral center. This difference can significantly impact biological activity, as enantiomers often display distinct receptor-binding affinities . Availability: Priced lower than the (S)-isomer (e.g., 500 mg at €1,173 vs. €1,310 for the (S)-form) .
Structurally Complex Amides
- (2S)-2-[[[[(1S,2S)-2-Aminocyclohexyl]amino]thioxomethyl]amino]-N-(diphenylmethyl)-N,3,3-trimethylbutanamide: Molecular Formula: C₂₇H₃₈N₄OS. Used in pesticide testing standards . Molecular Weight: 466.68 g/mol, nearly three times larger than (S)-2-Amino-N-butylbutanamide .
- (S)-2-(Butylamino)-N-(2-cyclododecylethyl)-3-(1H-indol-3-yl)propanamide (S19): Key Features: Contains a cyclododecylethyl chain and an indole group, which may improve lipophilicity and receptor interactions. Synthesized via CDI-mediated coupling in THF, achieving a 54.4% yield over two steps . Application: Intermediate in bioactive molecule synthesis .
Functionalized Amides
- (S)-2-Amino-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylmethyl)-N-isopropyl-3-methylbutanamide: Key Features: Features a dihydrodioxin aromatic ring and isopropyl group, likely enhancing solubility and target selectivity. Supplied by four vendors, indicating broad research utility . Synonym: ZINC79418846, used in high-throughput screening .
Data Table: Key Comparative Properties
Biological Activity
(S)-2-Amino-N-butylbutanamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, biological evaluations, and implications for therapeutic applications.
(S)-2-Amino-N-butylbutanamide is an amide derivative that has garnered attention for its potential pharmacological properties. The compound's structure suggests it may interact with various biological pathways, making it a candidate for further investigation in the fields of anti-inflammatory and antibacterial research.
Synthesis and Structural Characterization
The synthesis of (S)-2-Amino-N-butylbutanamide typically involves the condensation of butyric acid derivatives with amino groups. The structural integrity and purity of synthesized compounds are often confirmed using techniques such as NMR spectroscopy and mass spectrometry.
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of related compounds, particularly those that inhibit biofilm formation in uropathogenic Escherichia coli strains. For instance, modifications in the C-2 position of similar amides have shown significant antibiofilm activity without affecting bacterial growth, indicating a unique mechanism of action that may be applicable to (S)-2-Amino-N-butylbutanamide .
Anti-inflammatory Effects
In vitro studies have demonstrated that compounds similar to (S)-2-Amino-N-butylbutanamide can inhibit the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β) while promoting neuronal nitric oxide synthase (nNOS) expression. This dual action suggests potential utility in treating gastrointestinal disorders characterized by inflammation .
Case Studies
- Biofilm Inhibition :
-
Anti-inflammatory Activity :
- Another investigation assessed the anti-inflammatory properties of newly synthesized compounds that included variations of butanamide derivatives. These compounds demonstrated a significant ability to prevent albumin denaturation, a marker of inflammation, suggesting their therapeutic potential in inflammatory diseases .
Research Findings Summary
| Compound | Activity Type | Key Findings |
|---|---|---|
| (S)-2-Amino-N-butylbutanamide | Antibacterial | Potential to inhibit biofilm formation in E. coli |
| Related Compounds | Anti-inflammatory | Inhibition of IL-1β expression; stimulation of nNOS |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
